molecular formula C17H27NO B176149 1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine CAS No. 145340-46-1

1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

Cat. No. B176149
M. Wt: 261.4 g/mol
InChI Key: MBZFTKIQJBBOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TIPP is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has been extensively studied for its potential use in the treatment of chronic pain, addiction, and other related disorders.

Mechanism Of Action

TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP also exhibits a low affinity for the delta and kappa opioid receptors, reducing the potential for adverse effects.

Biochemical And Physiological Effects

TIPP produces potent analgesic effects, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction. TIPP produces minimal adverse effects, making it a promising therapeutic agent.

Advantages And Limitations For Lab Experiments

TIPP is a synthetic compound that can be easily synthesized in the laboratory. The compound exhibits potent analgesic effects with minimal adverse effects, making it a promising therapeutic agent. However, due to the potent analgesic effects of TIPP, caution must be taken when handling the compound in the laboratory.

Future Directions

TIPP has significant potential for the treatment of chronic pain, addiction, and other related disorders. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP in humans.
Conclusion:
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has significant potential for the treatment of chronic pain, addiction, and other related disorders. TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP produces minimal adverse effects, making it a promising therapeutic agent. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse.

Synthesis Methods

The synthesis of TIPP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 1,3-dimethyl-4-piperidone to produce 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-one. This intermediate is then reacted with 2-bromo-1-(propan-2-yloxy)benzene to produce TIPP. The synthesis of TIPP is a relatively straightforward process and can be achieved using standard laboratory equipment.

Scientific Research Applications

TIPP has been extensively studied for its potential therapeutic benefits. The compound exhibits potent analgesic effects, making it a potential candidate for the treatment of chronic pain. TIPP has also been studied for its potential use in the treatment of addiction and other related disorders. The compound has been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction.

properties

IUPAC Name

1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFTKIQJBBOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

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